Methyl 2-oxo-2-(4-isopropylphenyl)acetate
CAS No.:
Cat. No.: VC13378989
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 2-oxo-2-(4-propan-2-ylphenyl)acetate |
| Standard InChI | InChI=1S/C12H14O3/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8H,1-3H3 |
| Standard InChI Key | KPEZHNBKXPCVSV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)C(=O)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)C(=O)OC |
Introduction
Chemical Properties and Structural Analysis
Molecular Structure and Functional Groups
Methyl 2-oxo-2-(4-isopropylphenyl)acetate features a phenyl ring substituted with an isopropyl group at the para position, linked to a diketone moiety esterified with a methyl group. The IUPAC name, methyl 2-oxo-2-(4-propan-2-ylphenyl)acetate, reflects this arrangement. The compound’s SMILES notation, , underscores the conjugation between the aromatic ring and the electron-withdrawing oxo groups, which influences its reactivity in nucleophilic additions and cyclization reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| Density (Predicted) | 1.05–1.10 g/cm³ |
| Boiling Point (Estimated) | 240–250°C |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)C(=O)OC |
Synthesis and Preparation
Conventional Esterification Routes
The synthesis of methyl 2-oxo-2-(4-isopropylphenyl)acetate likely involves the condensation of 4-isopropylphenylglyoxylic acid with methanol under acidic or enzymatic catalysis. For example, reacting 4-isopropylphenylglyoxylic acid () with methanol in the presence of sulfuric acid yields the methyl ester via Fischer esterification:
Alternative methods may employ acyl chlorides, where 4-isopropylphenylglyoxylic acid chloride reacts with methanol to form the ester.
Oxidative Cyclization Strategies
Recent advancements in heterocyclic synthesis, such as the base-assisted cyclization of 4-(2-aminophenyl)-4-oxobutyronitriles , suggest potential routes to modify the diketone moiety of methyl 2-oxo-2-(4-isopropylphenyl)acetate. For instance, oxidation with dimethyl sulfoxide (DMSO) could stabilize reactive intermediates, improving yields in multi-step syntheses .
Applications in Pharmaceutical and Industrial Chemistry
Role as a Synthetic Intermediate
The compound’s α-keto ester group makes it a valuable precursor for synthesizing heterocycles like indoles and pyridazines . In a 2022 study, analogous α-keto esters underwent cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which exhibit antimycobacterial activity . This highlights its potential in drug discovery, particularly for tuberculosis treatments .
Industrial Uses
In fragrance chemistry, methyl 2-oxo-2-(4-isopropylphenyl)acetate’s aromatic profile could contribute to woody or spicy notes, though specific applications remain unexplored. Its stability under acidic conditions also positions it as a candidate for polymer cross-linking agents.
Recent Research and Future Directions
Advances in Catalytic Synthesis
A 2022 study demonstrated that DMSO-mediated oxidation enhances the efficiency of diketone cyclizations, reducing side reactions in analogous systems . Applying these findings could optimize the synthesis of methyl 2-oxo-2-(4-isopropylphenyl)acetate, enabling scalable production .
Exploration in Drug Delivery Systems
Preliminary research on ester-based prodrugs suggests that the compound’s lipophilicity could improve the bioavailability of hydrophobic therapeutics. Further studies are needed to evaluate its pharmacokinetic properties.
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